Tris(3-methoxyphenyl)phosphine
Overview
Description
Tris(3-methoxyphenyl)phosphine is an organic phosphorus compound with the chemical formula C21H21O3P. It is a white to almost white crystalline powder that is used in various chemical reactions and industrial applications. This compound is known for its role as a ligand in catalysis and its utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(3-methoxyphenyl)phosphine can be synthesized through the reaction of 1-iodo-3-methoxybenzene with sodium phosphide (NaPH2) in the presence of a photocatalyst such as PF6. The reaction is typically carried out under blue LED irradiation and an inert nitrogen atmosphere for 24 hours .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the reaction of triphenylphosphine with 3-bromoanisole under inert gas protection. This method ensures the stability of the compound and prevents unwanted side reactions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphine oxides.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: This compound is involved in substitution reactions, particularly in the formation of carbon-phosphorus bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of a base like triethylamine (Et3N).
Major Products:
Oxidation: Phosphine oxides.
Reduction: Reduced organic compounds.
Substitution: Various phosphine derivatives.
Scientific Research Applications
Tris(3-methoxyphenyl)phosphine has a wide range of applications in scientific research:
Biology: This compound is explored for its potential in biochemical assays and as a probe in studying biological systems.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is employed in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tris(3-methoxyphenyl)phosphine primarily involves its role as a ligand. It coordinates with metal centers in catalytic cycles, stabilizing transition states and facilitating the formation of desired products. The molecular targets include various transition metals, and the pathways involved are typically those of catalytic cycles in organic synthesis .
Comparison with Similar Compounds
- Tris(2-methoxyphenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
- Tris(2,4,6-trimethoxyphenyl)phosphine
Comparison: Tris(3-methoxyphenyl)phosphine is unique due to the position of the methoxy groups on the phenyl rings, which can influence its steric and electronic properties. This positional difference can affect its reactivity and the types of reactions it can facilitate compared to its isomers .
Properties
IUPAC Name |
tris(3-methoxyphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O3P/c1-22-16-7-4-10-19(13-16)25(20-11-5-8-17(14-20)23-2)21-12-6-9-18(15-21)24-3/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXTYQMZVYIQRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)P(C2=CC=CC(=C2)OC)C3=CC=CC(=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184054 | |
Record name | Tris(3-methoxyphenyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29949-84-6 | |
Record name | Tris(3-methoxyphenyl)phosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029949846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29949-84-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132543 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tris(3-methoxyphenyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(3-methoxyphenyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tris(3-methoxyphenyl)phosphine interact with Tetraacetatodirhodium(II), and what are the structural outcomes?
A1: this compound acts as a ligand, coordinating to the Tetraacetatodirhodium(II) core. This interaction leads to the formation of different complexes depending on the molar ratio of the reactants.
Q2: What is the significance of studying the antitumor activity of these rhodium complexes?
A2: The research paper investigates the antitumor activity of several rhodium(II) complexes containing this compound or its derivatives. These complexes showed varying levels of activity against different tumor cell lines in vitro [].
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